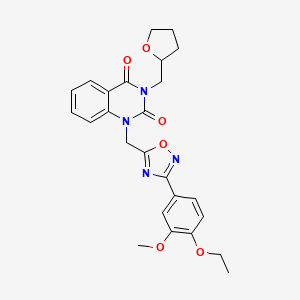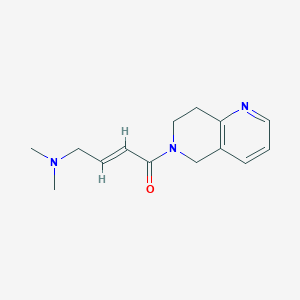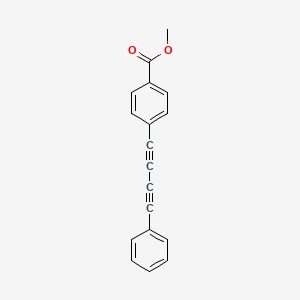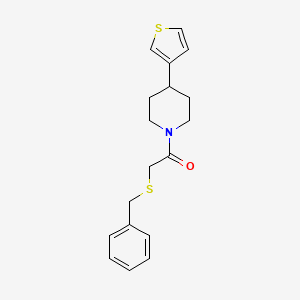![molecular formula C16H16N2O B2961183 4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one CAS No. 2378502-05-5](/img/structure/B2961183.png)
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one is a compound that has attracted the attention of many researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Fluorogenic Substrates for Enzyme Analysis
Quinoxaline derivatives have been synthesized and evaluated as potential fluorogenic substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. Studies have shown that these compounds can be prepared through simple methods in pure form and in large quantities. Their ability to detect H2O2 in HRP and hemin catalyzed reaction systems with detection limits in the nmol l−1 region highlights their utility in enzymatic assays and potentially in diagnostic applications (Li & Townshend, 1997).
Cholinesterase Inhibition for Alzheimer's Disease
Another significant application is in the field of neurodegenerative diseases. Quinoxaline derivatives, specifically styrylquinoxalin-2(1H)-ones, have been synthesized and evaluated for their cholinesterase inhibition activity. This research aims at finding potential treatments for Alzheimer's disease, with certain derivatives displaying promising results in vitro and supported by molecular modeling studies (Mahajan et al., 2020).
Antitumor Agents
Quinoxaline derivatives have also been explored as antitumor agents. Research into 2-phenylquinolin-4-ones has led to the identification of compounds with significant inhibitory activity against various tumor cell lines. These findings underscore the potential of quinoxaline derivatives in developing new anticancer drugs (Chou et al., 2010).
Antimicrobial Activity
The modification of quinoxaline derivatives has resulted in compounds with optimized antimicrobial activity. Research has focused on synthesizing new Schiff bases containing quinoxaline moieties with enhanced antimicrobial properties, indicating their potential use in combating microbial infections (Singh et al., 2010).
Molecular Docking and Drug Design
Quinoxaline derivatives have been subjects of molecular docking and drug design studies, highlighting their potential in creating targeted therapies for various diseases. These studies have shown how modifications to the quinoxaline core can influence binding affinity and activity against specific biological targets, demonstrating their value in medicinal chemistry and drug development processes (Abad et al., 2021).
Mechanism of Action
Target of action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. The specific targets of “4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one” are currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-2-3-7-13(12)10-18-11-16(19)17-14-8-4-5-9-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZGGMWAXYGAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)
![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)

![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
